

# A Comprehensive Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Hydrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **dapagliflozin propanediol hydrate**, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the characterization of this active pharmaceutical ingredient (API).

#### Introduction

**Dapagliflozin propanediol hydrate** is the stable, crystalline form of dapagliflozin used in pharmaceutical formulations.[1][2][3] It is a C-glycosyl compound that acts as a hypoglycemic agent by inhibiting SGLT2 in the kidneys, thereby reducing glucose reabsorption and increasing its urinary excretion.[4][5] This technical guide summarizes key physicochemical data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action and analytical workflows.

### **Chemical and Physical Properties**

**Dapagliflozin propanediol hydrate** is a white to off-white crystalline powder.[6] It exists as a solvated form consisting of dapagliflozin compounded with (S)-propylene glycol and water in a 1:1:1 ratio.[1][2][3]



Table 1: General Chemical and Physical Properties

| Property          | Value                                                                                                                   |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate |
| Molecular Formula | C24H35ClO9                                                                                                              |
| Molecular Weight  | 502.98 g/mol [4][7]                                                                                                     |
| CAS Number        | 960404-48-2[7][8]                                                                                                       |
| Appearance        | White to off-white crystalline powder[6]                                                                                |
| Melting Point     | 74-78 °C[7][8][9][10]                                                                                                   |

### **Solubility Profile**

The solubility of **dapagliflozin propanediol hydrate** is a critical parameter influencing its bioavailability. It is slightly soluble in water and various organic solvents.

Table 2: Solubility of Dapagliflozin Propanediol Hydrate



| Solvent/Medium             | Solubility       | Reference  |
|----------------------------|------------------|------------|
| Aqueous Medium             | ~1.70 mg/mL      | [11]       |
| pH 1.2 (Acidic Medium)     | ~1.68 mg/mL      | [11]       |
| pH 4.0 Medium              | ~1.74 mg/mL      | [11]       |
| pH 6.8 (Intestinal Medium) | ~1.60 mg/mL      | [11]       |
| Chloroform                 | Slightly Soluble | [7][8][10] |
| DMSO                       | Slightly Soluble | [7][8][10] |
| Methanol                   | Slightly Soluble | [7][8][10] |
| Ethanol                    | Soluble          | [6]        |
| Acetonitrile               | Soluble          | [6]        |

# Solid-State Characterization Polymorphism

**Dapagliflozin propanediol hydrate** exists in a specific crystalline form.[12][13] The polymorphic form of an API can significantly impact its stability, solubility, and manufacturability. X-ray powder diffraction (XRPD) is the primary technique used to characterize the crystalline form of **dapagliflozin propanediol hydrate**. Studies have shown that the polymorphic structure of the API is stable and does not undergo transitions during processes like tableting. [12][13]

#### **Thermal Analysis**

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of **dapagliflozin propanediol hydrate**. DSC is used to determine its melting point and identify any polymorphic transitions, while TGA is employed to assess its thermal stability and quantify the loss of water and propanediol upon heating.[1][2][3] The sensitive solid-state stability of **dapagliflozin propanediol hydrate** necessitates strict control of temperature and humidity during production and storage to prevent the loss of its lattice structure.[1][2][3]



#### **Stability Profile**

Forced degradation studies are essential to understand the intrinsic stability of dapagliflozin and to develop stability-indicating analytical methods. Dapagliflozin has been found to be susceptible to degradation under acidic conditions, while it shows relative stability under neutral, alkaline, oxidative, thermal, and photolytic stress.[14][15][16][17]

Table 3: Summary of Forced Degradation Studies

| Stress Condition           | Observations                      |
|----------------------------|-----------------------------------|
| Acidic (e.g., 1N HCl)      | Significant degradation observed. |
| Alkaline (e.g., 1N NaOH)   | Stable.                           |
| Oxidative (e.g., 30% H2O2) | Stable.                           |
| Thermal (e.g., 60°C)       | Stable.                           |
| Photolytic (UV radiation)  | Stable.                           |

#### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmaceutical practices and regulatory guidelines.

### **Equilibrium Solubility Determination (Shake-Flask Method)**

This protocol is based on the principles outlined in the USP General Chapter <1236> and WHO guidelines for biopharmaceutics classification.

- Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
- Sample Preparation: Add an excess amount of **dapagliflozin propanediol hydrate** to a known volume of each buffer solution in a sealed flask.



- Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solids.
- Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Calculate the equilibrium solubility in mg/mL or other appropriate units.

#### **Melting Point Determination (Capillary Method)**

This protocol follows the guidelines of USP General Chapter <741>.

- Sample Preparation: Finely powder a small amount of dapagliflozin propanediol hydrate.
- Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
- Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range.

#### X-ray Powder Diffraction (XRPD)

This protocol is based on standard practices for pharmaceutical solid-state analysis.

- Sample Preparation: Gently grind a small amount of dapagliflozin propanediol hydrate to a fine powder to ensure random orientation of the crystals.
- Sample Mounting: Pack the powdered sample into a suitable sample holder.



- Instrument Setup: Place the sample holder in the XRPD instrument. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 20 from 5° to 40°).
- Data Collection: Initiate the scan and collect the diffraction pattern.
- Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (20 values) and their intensities, which serve as a fingerprint for the crystalline form.

#### **Differential Scanning Calorimetry (DSC)**

This protocol is a standard method for the thermal analysis of pharmaceuticals.

- Sample Preparation: Accurately weigh a small amount of dapagliflozin propanediol hydrate (typically 2-5 mg) into an aluminum DSC pan.
- Pan Sealing: Seal the pan, often with a pinhole lid to allow for the escape of volatiles.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).
- Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events, such as melting or degradation.

#### **Forced Degradation Studies**

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.

- Sample Preparation: Prepare solutions of dapagliflozin propanediol hydrate in appropriate solvents.
- Stress Conditions:
  - Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) and heat if necessary.



- Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1N NaOH) and heat if necessary.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H2O2).
- Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60°C).
- Photolytic Degradation: Expose the drug solution to UV light.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
- Data Evaluation: Quantify the extent of degradation and identify the major degradation products.

# Visualizations Signaling Pathway of Dapagliflozin





Click to download full resolution via product page

Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

#### **Experimental Workflow for Solubility Determination**





Click to download full resolution via product page

Caption: A typical workflow for determining the equilibrium solubility of an API.

## Interrelationship of Physicochemical Properties in Drug Development





Click to download full resolution via product page

Caption: Interplay between key physicochemical properties and drug development considerations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. particle.dk [particle.dk]
- 3. Solubility Measurements | USP-NF [uspnf.com]



- 4. scribd.com [scribd.com]
- 5. â Lu © 741 â Lua Melting Range or Temperature [doi.usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. thinksrs.com [thinksrs.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 12. ami-instruments.com [ami-instruments.com]
- 13. news-medical.net [news-medical.net]
- 14. uspbpep.com [uspbpep.com]
- 15. researchgate.net [researchgate.net]
- 16. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 17. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8033639#physicochemical-properties-of-dapagliflozin-propanediol-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com